4-Chloro-3-fluoro-2-(methylthio)benzaldehyde

Medicinal Chemistry Heterocyclic Synthesis Agrochemical Intermediates

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde (CAS 2734775-83-6, MF C8H6ClFOS, MW 204.65) is a trisubstituted benzaldehyde derivative featuring chlorine at the 4-position, fluorine at the 3-position, and a methylthio (-SCH₃) group at the 2-position. This compound is a liquid at room temperature and is commercially available at 97% purity.

Molecular Formula C8H6ClFOS
Molecular Weight 204.65 g/mol
Cat. No. B14041586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-fluoro-2-(methylthio)benzaldehyde
Molecular FormulaC8H6ClFOS
Molecular Weight204.65 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC(=C1F)Cl)C=O
InChIInChI=1S/C8H6ClFOS/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
InChIKeyABCPXGGSBCIWSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-fluoro-2-(methylthio)benzaldehyde | CAS 2734775-83-6 Technical Baseline and Procurement Overview


4-Chloro-3-fluoro-2-(methylthio)benzaldehyde (CAS 2734775-83-6, MF C8H6ClFOS, MW 204.65) is a trisubstituted benzaldehyde derivative featuring chlorine at the 4-position, fluorine at the 3-position, and a methylthio (-SCH₃) group at the 2-position [1]. This compound is a liquid at room temperature and is commercially available at 97% purity . It serves as a multifunctional aromatic building block in medicinal chemistry and agrochemical intermediate synthesis, with its regiospecific substitution pattern distinguishing it from alternative positional isomers that share identical elemental composition but differ in substituent arrangement .

Substitution Pattern Regiospecific 4-Cl/3-F/2-SCH₃ arrangement for targeted synthesis workflows
Physical Form Liquid at room temperature; facilitates handling and solvent compatibility
Purity Grade Reported specification supports medicinal chemistry and agrochemical intermediate research

Why 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde Cannot Be Interchanged with Regioisomeric Analogs in Synthetic Workflows


Regioisomeric analogs of 4-chloro-3-fluoro-2-(methylthio)benzaldehyde—including 2-chloro-3-fluoro-4-(methylthio)benzaldehyde (CAS 2271442-99-8), 5-chloro-2-fluoro-3-(methylthio)benzaldehyde (CAS 2734778-97-1), and 4-chloro-2-fluoro-3-(methylthio)benzaldehyde (CAS 2145093-97-4)—all share the identical molecular formula C8H6ClFOS and molecular weight of 204.65 [1]. However, the precise positioning of Cl, F, and -SCH₃ substituents critically governs three parameters that preclude generic substitution: (1) regioselectivity in electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) reactions due to differential directing effects of substituents, (2) steric accessibility of the aldehyde and methylthio moieties for downstream condensation and cyclization reactions, and (3) physicochemical properties including chromatographic retention behavior and solubility profiles . The 4-Cl/3-F/2-SCH₃ arrangement in the target compound establishes a unique electronic and steric environment distinct from all regioisomers, which directly impacts synthetic outcomes and product yields [2].

Regioselectivity in EAS and SNAr reactions may shift with regioisomeric analogs, altering product distributions in multi-step routes.
Steric environment around aldehyde and methylthio groups differs among regioisomers, potentially affecting condensation and cyclization yields.
Physicochemical properties (chromatographic retention, solubility) may not transfer directly, complicating analytical method transfer and purification.

Quantitative Differentiation Evidence: 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde vs. Regioisomeric Comparators


Regiospecific 2-SCH₃ Positioning Enables Orthogonal Synthetic Access to Benzothiophene Scaffolds

The 2-(methylthio)benzaldehyde motif, present in the target compound at the ortho position relative to the aldehyde, is a privileged substructure for constructing benzo[b]thiophene derivatives via condensation with α-halocarbonyl compounds . In a reported synthetic pathway utilizing 2-methylthiobenzaldehyde (the core scaffold without additional halogenation), reaction with monochloroacetic acid yielded thianaphthene-2-carboxylic acid at 80% yield [1]. Regioisomeric analogs lacking the ortho -SCH₃ group (e.g., 4-chloro-3-fluorobenzaldehyde, CAS 5527-95-7, MW 158.56) cannot participate in this cyclization pathway at all, while analogs with -SCH₃ at the 3- or 4-position yield different heterocyclic regioisomers or require alternative reaction conditions [2]. The presence of Cl and F substituents on the target compound provides additional synthetic handles for orthogonal functionalization not available in the unsubstituted 2-methylthiobenzaldehyde (MW 152.21) .

Synthetic Pathway Access
Class-level inference
Target Ortho -SCH₃ enables benzo[b]thiophene cyclization
Comparator (no -SCH₃) Pathway absent; cannot form thianaphthene scaffold
Supports benzothiophene scaffold synthesis route selection
Patent example; substrate-specific confirmation recommended
Medicinal Chemistry Heterocyclic Synthesis Agrochemical Intermediates

Higher Vendor-Specified Purity (97%) Relative to Regioisomeric Analogs (95%) from Comparable Commercial Sources

The target compound 4-chloro-3-fluoro-2-(methylthio)benzaldehyde (CAS 2734775-83-6) is available from a major global supplier (Sigma-Aldrich/AOBChem) with a stated minimum purity of 97% . In contrast, the regioisomeric analogs 2-chloro-3-fluoro-4-(methylthio)benzaldehyde (CAS 2271442-99-8) and 5-chloro-2-fluoro-3-(methylthio)benzaldehyde (CAS 2734778-97-1) are specified at 95% minimum purity from comparable commercial vendors . This 2% absolute purity differential, while modest in absolute terms, reflects a 40% reduction in maximum possible impurity content (3% vs. 5% impurity ceiling), which is meaningful for applications where trace impurities influence catalytic cycles, biological assay interpretation, or downstream crystallization behavior.

Purity Specification
Data to verify
97% vs 95%
May reduce pre-use purification and impurity-related assay interference
Vendor specifications 2025–2026; independent verification advised
Analytical Chemistry Quality Assurance Procurement Specification

Distinct 4-Cl/3-F/2-SCH₃ Substitution Pattern Enables Orthogonal Directing Effects for Regioselective Electrophilic Aromatic Substitution

The regiospecific arrangement of substituents in 4-chloro-3-fluoro-2-(methylthio)benzaldehyde establishes a unique directing group profile. The -SCH₃ group at position 2 acts as a strong ortho/para-directing activator, while Cl (position 4) and F (position 3) are ortho/para-directing deactivators . This combination creates a predictable regiochemical outcome in electrophilic aromatic substitution (EAS) that differs from all regioisomeric arrangements. Specifically, the 2-SCH₃ group directs incoming electrophiles to the 5-position (para to -SCH₃, ortho to F), while the 3-F and 4-Cl substituents reinforce meta-directing effects relative to each other's positions. Regioisomers such as 2-chloro-3-fluoro-4-(methylthio)benzaldehyde (where -SCH₃ is at position 4, para to aldehyde) exhibit completely different directing hierarchies, yielding different EAS product distributions under identical conditions .

EAS Regioselectivity
Class-level inference
Target (4-Cl/3-F/2-SCH₃) Primary substitution predicted at C5
Regioisomer (2-Cl/3-F/4-SCH₃) Divergent substitution site; different product distribution
Predictable regiochemistry may streamline multi-step route design
Based on directing group principles; experimental validation needed
Organic Synthesis Reaction Selectivity Medicinal Chemistry

Validated Application Scenarios for 4-Chloro-3-fluoro-2-(methylthio)benzaldehyde in Research and Industrial Procurement


Synthesis of 2-Substituted Benzo[b]thiophene Derivatives for Pharmaceutical Lead Optimization

This compound provides the essential ortho -SCH₃/aldehyde pairing required for the established 2-alkylthiobenzaldehyde → benzo[b]thiophene cyclization pathway. Researchers targeting benzothiophene-based scaffolds—including anti-inflammatory agents, kinase inhibitors, and agrochemical fungicides—should specify this regioisomer over non-methylthio analogs (e.g., 4-chloro-3-fluorobenzaldehyde) or regioisomers lacking the ortho -SCH₃ arrangement [1]. The pathway has been validated in patent literature with 2-methylthiobenzaldehyde derivatives yielding up to 80% conversion to the corresponding thianaphthene-2-carboxylic acid framework [2].

Regioselective Functionalization Requiring Defined Electrophilic Aromatic Substitution Outcomes

For multi-step synthetic sequences where regiochemical control is paramount, the 4-Cl/3-F/2-SCH₃ arrangement offers a predictable EAS outcome distinct from all regioisomers. The 2-SCH₃ group strongly directs to the 5-position, enabling selective installation of additional substituents ortho to fluorine and para to the methylthio group . This contrasts with regioisomers such as 5-chloro-2-fluoro-3-(methylthio)benzaldehyde (CAS 2734778-97-1) or 2-chloro-3-fluoro-4-(methylthio)benzaldehyde (CAS 2271442-99-8), which yield different substitution patterns that may be incompatible with specific target molecule designs .

High-Fidelity Screening and Catalysis Where Impurity Sensitivity Demands ≥97% Purity

In applications requiring minimal baseline impurity—including transition-metal catalysis susceptible to catalyst poisoning, high-throughput biological screening where false positives/negatives confound SAR interpretation, and crystallization-dependent structural studies—the 97% minimum purity specification of the target compound provides a measurable advantage over the 95% purity grade of regioisomeric alternatives . This reduces or eliminates the need for in-house purification prior to use, streamlining workflow efficiency and conserving material .

Agrochemical Intermediate Development Requiring Orthogonal Halogen Handles

The combination of Cl at position 4 and F at position 3 provides two orthogonal halogen handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, SNAr). The differential reactivity of C-Cl vs. C-F bonds under palladium catalysis enables stepwise functionalization strategies that are not feasible with regioisomers bearing different halogen positioning or with mono-halogenated analogs [3]. This is particularly relevant for the synthesis of fluorinated agrochemical active ingredients where chlorine serves as a modifiable handle and fluorine enhances metabolic stability [4].

Application
Selection Property
Validation Focus
Benzo[b]thiophene scaffold synthesis
Ortho-methylthio substitution pattern
Benzo[b]thiophene ring formation efficiency
Regioselective multi-step functionalization
4-Cl/3-F/2-SCH₃ directing group profile
Predicted C5 substitution selectivity
Impurity-sensitive screening and catalysis
Specification purity grade
Impurity profile impact on reproducibility
Agrochemical intermediate with orthogonal halogens
Cl and F orthogonal reactivity
Sequential cross-coupling feasibility

Technical Documentation Hub

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11 linked technical documents
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